1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde is a compound that features a thiazole ring, a cyclopropane ring, and an aldehyde functional group. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a thiazole derivative with DMF and POCl3.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted thiazole derivatives.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its combination of a thiazole ring, a cyclopropane ring, and an aldehyde group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H11NOS/c1-7-10-5-8(12-7)4-9(6-11)2-3-9/h5-6H,2-4H2,1H3 |
InChI Key |
OEMNROQDNQPXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2(CC2)C=O |
Origin of Product |
United States |
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